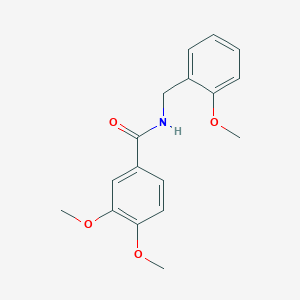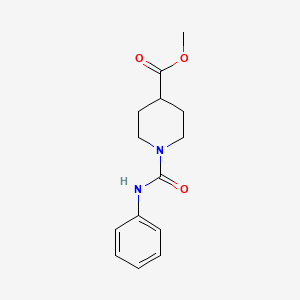
methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate, also known as MAPC, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. MAPC is a member of the piperidinecarboxylate family, which has been shown to have various biological activities including anti-inflammatory, anti-tumor, and anti-viral effects.
Aplicaciones Científicas De Investigación
Methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has been the subject of extensive scientific research due to its potential applications in the field of medicine. Some of the most promising applications of methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate include its use as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for cancer. methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has also been shown to have anti-viral effects, making it a potential candidate for the treatment of viral infections.
Mecanismo De Acción
The mechanism of action of methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cell proliferation. methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play a key role in the inflammatory response. methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral effects. methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which play a key role in the inflammatory response. methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation. In addition, methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has been shown to have anti-tumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis (programmed cell death). methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate has also been shown to have anti-viral effects by inhibiting the replication of viruses such as hepatitis B and C.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate in lab experiments include its potential as a therapeutic agent for various diseases, its low toxicity, and its ability to inhibit multiple signaling pathways involved in inflammation and cell proliferation. However, the limitations of using methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate in lab experiments include its high cost and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research of methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate. One potential direction is the development of methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate derivatives with improved pharmacological properties, such as increased potency and selectivity. Another potential direction is the investigation of the use of methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate involves the reaction of piperidinecarboxylic acid with aniline and methyl chloroformate. This reaction results in the formation of methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate, which can be purified using various methods, including column chromatography and recrystallization. The purity of the final product can be determined using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
IUPAC Name |
methyl 1-(phenylcarbamoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-19-13(17)11-7-9-16(10-8-11)14(18)15-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAFFKZVZUWWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(anilinocarbonyl)-4-piperidinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,4-dichlorophenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5881423.png)
![N-methyl-2-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5881429.png)
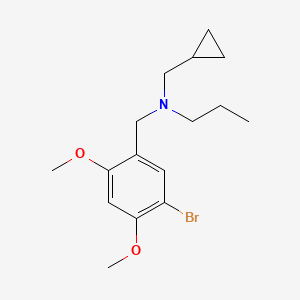
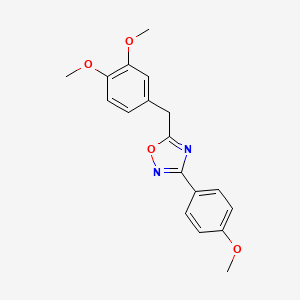
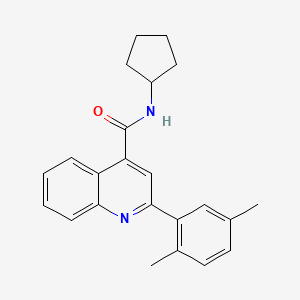
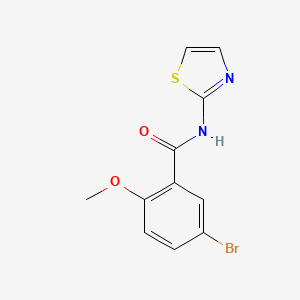
![5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B5881480.png)
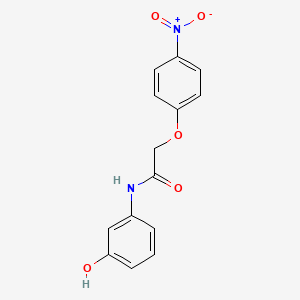
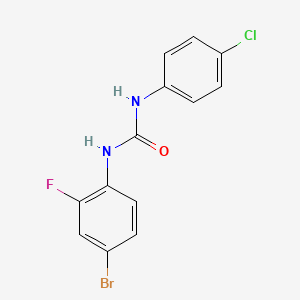
![4,6-dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]nicotinonitrile](/img/structure/B5881489.png)
![methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate](/img/structure/B5881496.png)
![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5881500.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5881519.png)
